molecular formula C11H23NO B13346730 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol

2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B13346730
M. Wt: 185.31 g/mol
InChI Key: FRMFGESVOMIICD-UHFFFAOYSA-N
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Description

2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a sec-butyl group attached to the nitrogen atom of the piperidine ring and an ethanol group attached to the fourth carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-piperidin-4-ylethanol with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action include binding to the active site of enzymes or interacting with receptor sites to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Sec-butyl)piperidin-4-yl)ethan-1-ol is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(1-butan-2-ylpiperidin-4-yl)ethanol

InChI

InChI=1S/C11H23NO/c1-3-10(2)12-7-4-11(5-8-12)6-9-13/h10-11,13H,3-9H2,1-2H3

InChI Key

FRMFGESVOMIICD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCC(CC1)CCO

Origin of Product

United States

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